molecular formula C11H11NO B1629741 2-(Quinolin-5-YL)ethanol CAS No. 475215-27-1

2-(Quinolin-5-YL)ethanol

Cat. No. B1629741
CAS RN: 475215-27-1
M. Wt: 173.21 g/mol
InChI Key: CJFSLXUSMNTOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Quinolin-5-YL)ethanol” is an organic molecule with a quinoline ring attached to a hydroxyl group through an ethyl linkage . It is a clear, colorless, mobile liquid with a characteristic odor and a burning taste .


Molecular Structure Analysis

The molecular formula of “2-(Quinolin-5-YL)ethanol” is C11H11NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .


Physical And Chemical Properties Analysis

“2-(Quinolin-5-YL)ethanol” is a clear, colorless, mobile liquid with a characteristic odor and a burning taste . The average mass is 173.211 Da, and the monoisotopic mass is 173.084061 Da .

Scientific Research Applications

Pharmaceutical Applications

Quinoline derivatives, including “2-(Quinolin-5-YL)ethanol”, are essential in medicinal chemistry due to their pharmacological activities. They serve as vital scaffolds for drug discovery, particularly in anticancer drug development, where they show significant results through mechanisms like cell cycle arrest, apoptosis, and inhibition of angiogenesis .

Industrial Chemistry

In the field of industrial chemistry, quinoline compounds are used due to their versatile applications. They are involved in the synthesis of dyes, agrochemicals, and other industrial materials .

Synthetic Organic Chemistry

“2-(Quinolin-5-YL)ethanol” can be used in synthetic organic chemistry as a reagent or intermediate for the synthesis of more complex molecules. The compound’s structure allows for various chemical reactions, including catalysis and atom economical transformations .

Green Chemistry

The compound’s potential for use in greener chemical processes is significant. It can be involved in methods that reduce undesirable by-products and improve yield while minimizing environmental impact .

Photocatalysis

This compound may find applications in photocatalytic methods that are reagent-free and highly atom economical, providing a greener alternative to conventional synthesis with the ability to scale up to gram scale efficiently .

Drug Discovery Leads

As a scaffold in drug discovery, “2-(Quinolin-5-YL)ethanol” could be used to generate leads for new drugs, especially when modifications at different positions of the phenyl ring are explored for varying pharmacological effects .

Safety and Hazards

Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

Quinoline and its derivatives have lately attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the future directions of “2-(Quinolin-5-YL)ethanol” could be in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of targets due to their diverse applications in medicinal and synthetic organic chemistry . They have been used in the development of new drugs and have shown significant results through different mechanisms .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness

Biochemical Pathways

Quinoline derivatives have been found to exhibit a broad range of biological activities, affecting various biochemical pathways . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities .

Pharmacokinetics

One study reported that a quinoline derivative had about 100% human oral absorption and satisfied lipinski’s rule of five . The log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood-brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .

Result of Action

Quinoline derivatives have been reported to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

It is known that the synthesis of quinoline derivatives has been achieved through various methods, including green reaction protocols, which could potentially influence the compound’s action .

properties

IUPAC Name

2-quinolin-5-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7,13H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFSLXUSMNTOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626308
Record name 2-(Quinolin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-5-YL)ethanol

CAS RN

475215-27-1
Record name 2-(Quinolin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Allyl-quinoline (3.12 g, 18.4 mmol) was dissolved in 40 mL methanol and 40 mL methylene chloride and cooled to −78° C. Ozone was bubbled in until a green solution was seen. Sodium borohydride (1.4 g, 36.8 mmol) was added. The reaction was warmed to room temperature and stirred for 2 hours. The reaction was quenched with water. A saturated solution of KHPO4 was added and the mixture extracted with methylene chloride. The organic extracts were dried with Na2SO4, filtered, and concentrated in vacuo. The crude product was chromatographed with ethyl acetate to yield 1.6 g (50%) of 2-quinolin-5-yl-ethanol as a yellow solid. MS (APCI) m/z 174.1 (M+1).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Quinolin-5-YL)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Quinolin-5-YL)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Quinolin-5-YL)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Quinolin-5-YL)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Quinolin-5-YL)ethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Quinolin-5-YL)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.